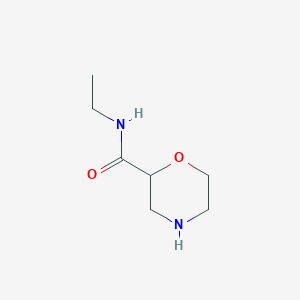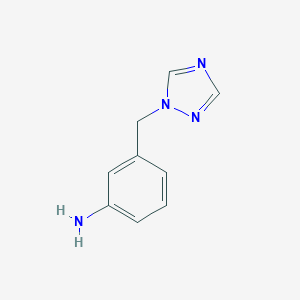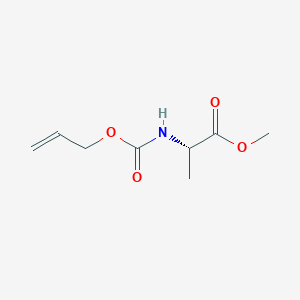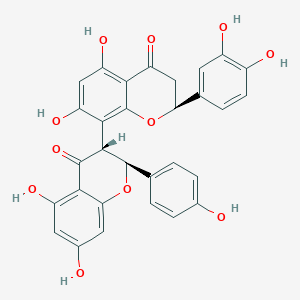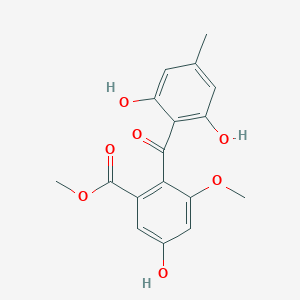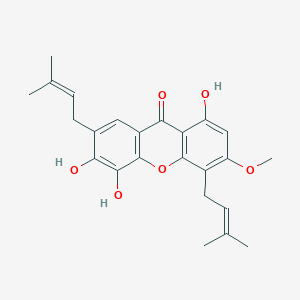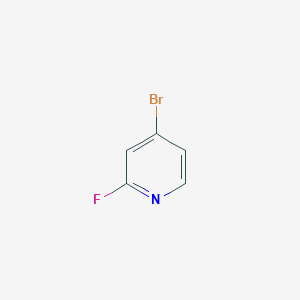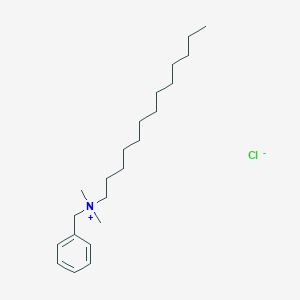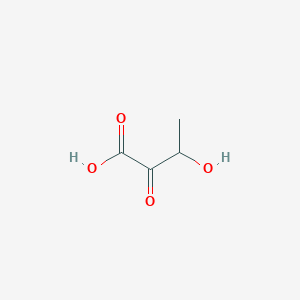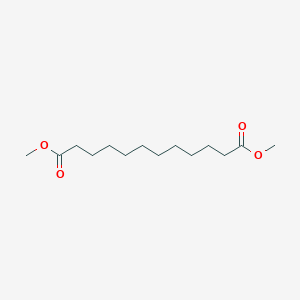
Dimethyl dodecanedioate
Overview
Description
Dimethyl dodecanedioate, also known as dodecanedioic acid dimethyl ester, is an organic compound with the molecular formula C14H26O4. It is a diester derived from dodecanedioic acid and methanol. This compound is primarily used in the synthesis of polymers, resins, and plasticizers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl dodecanedioate is typically synthesized through the esterification of dodecanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction can be represented as:
C12H22O4 (dodecanedioic acid) + 2 CH3OH (methanol) → C14H26O4 (dimethyl dodecanedioate) + 2 H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where dodecanedioic acid and methanol are fed into a reactor with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanedioic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Reduction: this compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols with acid or base catalysts.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products:
Hydrolysis: Dodecanedioic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl dodecanedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Biodegradable Plastics: Research into biodegradable polymers often involves this compound due to its ability to form environmentally friendly materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Industrial Applications: Used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dimethyl dodecanedioate in chemical reactions typically involves the ester functional groups. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of dodecanedioic acid and methanol. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Dimethyl succinate: A shorter-chain diester with similar reactivity but different physical properties.
Dimethyl adipate: Another diester used in polymer synthesis, with a shorter carbon chain than dimethyl dodecanedioate.
Dimethyl sebacate: A diester with a slightly shorter chain, used in similar applications.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points. This makes it particularly suitable for applications requiring higher thermal stability and flexibility in the resulting polymers.
Properties
IUPAC Name |
dimethyl dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMOTZDBVPMOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074390 | |
| Record name | Dimethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1731-79-9 | |
| Record name | 1,12-Dimethyl dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dodecanedioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethyl dodecanedioate in the context of bio-based polymers?
A: this compound (l‑C12‑DME) is a valuable monomer for producing bio-based polyamides. [] It can be synthesized from renewable resources like methyl 10-undecenoate, offering a sustainable alternative to petroleum-based monomers. []
Q2: How can high-purity this compound be obtained for polymerization reactions?
A: A study demonstrated that a combination of homogeneous catalysis and selective product crystallization enables the production of polymer-grade this compound (>99.9% purity) from methyl 10-undecenoate. [] The process involves methoxycarbonylation of the substrate followed by crystallization, filtration, and washing of the product. [] This method also allows efficient recycling of the expensive homogeneous catalyst. []
Q3: What are the challenges associated with achieving consistent high purity of this compound during synthesis?
A: The crystallization-based purification of this compound is sensitive to the presence of byproducts and unreacted starting materials. [] Maintaining a stable reaction mixture composition through precise conversion control is crucial to ensure consistent high purity over multiple recycling runs. []
Q4: What is a novel method for synthesizing this compound from a cyclic ketone?
A: A two-step synthesis of this compound starting from cyclohexanone has been reported. [] The first step involves the acid-catalyzed formation of methoxycyclohexyl peroxide from cyclohexanone, hydrogen peroxide, and methanol. [] The second step involves dimerization of the peroxide using iron(II) sulfate as a reducing agent, yielding this compound. [] This method has also been successfully applied to other cyclic ketones like cyclopentanone and cycloheptanone. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


